Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

This specific ethyl ester (CAS 4815-36-5) is a non-interchangeable 2-aminothiophene-3-carboxylate building block. Unlike generic methyl or tert-butyl analogs, its LogP of 3.7 and DMSO solubility (30 mg/mL) govern reaction kinetics, chromatographic behavior, and downstream pharmacokinetics. Procure this exact scaffold to access the validated Gewald one-pot route to thieno[2,3-d]pyrimidine libraries with low-micromolar antiproliferative activity (VEGFR-2/AKT dual inhibition) and aPKC-targeted anti-inflammatory programs. Substituting the ethyl ester compromises synthetic fidelity and SAR conclusions.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 4815-36-5
Cat. No. B157637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-phenylthiophene-3-carboxylate
CAS4815-36-5
Synonymsethyl ester-2-amino-4-phenyl-3-thiophenecarboxylic acid
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
InChIInChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
InChIKeyWYTHTMKMOSPACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5): A Strategic 2-Aminothiophene Building Block for Heterocyclic Synthesis


Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) is a polysubstituted thiophene derivative, belonging to the privileged 2-aminothiophene scaffold class, widely recognized in medicinal chemistry for its synthetic versatility and diverse biological activities [1]. The compound is primarily synthesized via the Gewald reaction, a one-pot, three-component condensation . It is characterized as a yellow crystalline solid with a molecular weight of 247.31 g/mol and a purity typically offered at ≥95% from commercial suppliers [2].

Why Generic Substitution of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) Fails: Evidence of Structural and Physicochemical Differentiation


Substituting Ethyl 2-amino-4-phenylthiophene-3-carboxylate with a generic 2-aminothiophene derivative or a close structural analog (e.g., methyl or tert-butyl ester) is scientifically unsound due to quantifiable differences in key physicochemical properties that directly impact downstream synthetic utility and biological performance. These differences, particularly in lipophilicity (LogP) and solubility profiles, alter reaction kinetics, chromatographic behavior, and the pharmacokinetic properties of final drug candidates . Furthermore, the specific ester moiety dictates the compound's susceptibility to hydrolysis and its role as a precursor in specific annulation reactions, such as the formation of thieno[2,3-d]pyrimidines . The following quantitative evidence demonstrates why this specific ethyl ester is a non-interchangeable entity in research and industrial applications.

Quantitative Differentiation Guide for Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) Procurement


Comparison of Lipophilicity (LogP) with Methyl Ester Analog

The ethyl ester exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 3.7) compared to its direct methyl ester analog (methyl 2-amino-4-phenylthiophene-3-carboxylate, XLogP3 = 3.3) [1][2]. This quantified difference in lipophilicity is crucial for applications where increased membrane permeability or altered metabolic stability is desired.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Comparison of Lipophilicity (LogP) with Propyl Ester Analog

The ethyl ester's lipophilicity (LogP = 3.7552) is measurably lower than that of its propyl ester analog (propyl 2-amino-4-phenylthiophene-3-carboxylate, LogP = 4.1453) [1]. This intermediate LogP value positions the ethyl ester as a balanced starting point for further medicinal chemistry optimization, offering a compromise between the higher polarity of the methyl ester and the excessive lipophilicity of longer alkyl chains.

Physicochemical Analysis Pharmacokinetics QSAR

Comparative Solubility Profile for In Vitro Assay Formulation

The compound demonstrates a defined and reproducible solubility profile in standard organic solvents used for in vitro assays. Quantified solubility is 30 mg/mL in DMF and DMSO, and 20 mg/mL in Ethanol [1]. While direct comparative data for other esters in identical solvents are limited, this established profile provides a reliable baseline for experimental planning and is a key specification for procurement, ensuring consistent performance in biological assays.

Assay Development Pre-formulation Solubility

Validation as a Key Precursor for Thieno[2,3-d]pyrimidine Synthesis

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is specifically validated as a precursor for the synthesis of thieno[2,3-d]pyrimidine analogs, a scaffold known for its potent antiproliferative activity . These analogs, derived from this specific ester, have demonstrated significant activity against human cancer cell lines, with reported IC50 values in the low micromolar range (e.g., compound 2: IC50 = 4.29 µM on HePG-2; compound 6: IC50 = 14.86 µM on HePG-2) . The ethyl ester's reactivity profile is crucial for this specific annulation chemistry, a pathway not directly documented for all analogs.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5)


Medicinal Chemistry: Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

As evidenced in Section 3, this compound is a critical precursor for generating thieno[2,3-d]pyrimidine libraries with potent antiproliferative activity [2]. Researchers aiming to develop novel VEGFR-2/AKT dual inhibitors or other kinase-targeting agents should procure this specific ester to access a validated synthetic pathway leading to compounds with demonstrated low-micromolar IC50 values against cancer cell lines .

Chemical Biology: Development of aPKC Inhibitors as Chemical Probes

The 2-amino-3-carboxy-4-phenylthiophene backbone, to which this compound is closely related, is a known scaffold for inhibiting atypical protein kinase C (aPKC) isoforms, a target in vascular permeability and inflammation [2]. Procurement of this ethyl ester allows for SAR studies to fine-tune the pharmacological properties of this inhibitor class, leveraging its specific physicochemical profile (LogP = 3.7) as a starting point for optimization .

Analytical Chemistry: Use as a Reference Standard for LC-MS Method Development

Due to its well-defined physicochemical properties, including a specific LogP of 3.7 and solubility of 30 mg/mL in DMSO, this compound serves as an ideal reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods for monitoring reactions or quantifying related 2-aminothiophene derivatives in biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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